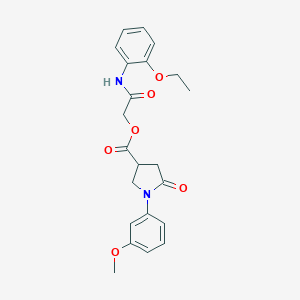
2-(2-Ethoxyanilino)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Ethoxyanilino)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention from researchers due to its potential applications in scientific research. This compound is commonly referred to as EPPC and has been found to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of EPPC is not fully understood, but it is believed to involve the modulation of intracellular signaling pathways. EPPC has been found to inhibit the activity of the enzyme phospholipase C, which is involved in intracellular signaling. EPPC has also been found to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
EPPC has been found to have a wide range of biochemical and physiological effects. EPPC has been found to modulate the activity of T cells, which play a critical role in the immune response. EPPC has also been found to have anti-inflammatory effects and has been used in the study of inflammatory diseases such as rheumatoid arthritis. Additionally, EPPC has been found to have antitumor activity and has been studied as a potential cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
EPPC has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. EPPC is also relatively inexpensive, making it an attractive option for researchers on a budget. However, there are also limitations to the use of EPPC in lab experiments. EPPC has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, EPPC has not been extensively studied in vivo, so its effects in living organisms are not well understood.
Orientations Futures
There are several future directions for research on EPPC. One area of research is the study of EPPC in the treatment of inflammatory diseases such as rheumatoid arthritis. Another area of research is the study of EPPC in cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of EPPC and its effects in living organisms.
Méthodes De Synthèse
The synthesis of EPPC involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis of EPPC are 1-(3-methoxyphenyl)-5-oxo-2-pyrrolidinecarboxylic acid and 2-ethoxyaniline. The two compounds are combined and reacted with a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate compound. The intermediate is then treated with ethyl chloroformate to form the final product, EPPC.
Applications De Recherche Scientifique
EPPC has been found to have a wide range of scientific research applications. One of the primary applications of EPPC is in the study of the immune system. EPPC has been found to modulate the activity of T cells, which play a critical role in the immune response. EPPC has also been found to have anti-inflammatory effects and has been used in the study of inflammatory diseases such as rheumatoid arthritis.
Propriétés
Formule moléculaire |
C22H24N2O6 |
|---|---|
Poids moléculaire |
412.4 g/mol |
Nom IUPAC |
[2-(2-ethoxyanilino)-2-oxoethyl] 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H24N2O6/c1-3-29-19-10-5-4-9-18(19)23-20(25)14-30-22(27)15-11-21(26)24(13-15)16-7-6-8-17(12-16)28-2/h4-10,12,15H,3,11,13-14H2,1-2H3,(H,23,25) |
Clé InChI |
XZXTUNGSXDRMJV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC |
SMILES canonique |
CCOC1=CC=CC=C1NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-bromo-N-[4-(2-chlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270827.png)
![6-bromo-N-(4-bromo-3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270828.png)
![6-bromo-N-(4-bromo-3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270829.png)
![6-bromo-N-(4-bromo-2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270830.png)
![6-bromo-N-(2,3-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270832.png)
![6-bromo-N-(3,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270833.png)
![6-bromo-N-(3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270834.png)
![6-bromo-N-(2,5-dimethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270835.png)
![6-bromo-N-(5-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270836.png)
![6-bromo-N-(3-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270837.png)
![6-bromo-N-[4-(4-tert-butylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270838.png)
![6-bromo-N-(3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270840.png)
![6-bromo-N-(3-chlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270844.png)